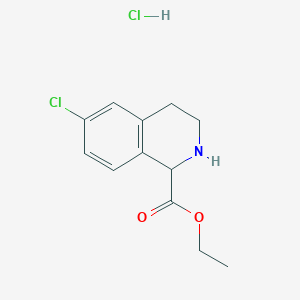

Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride

Beschreibung

Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride (CAS: 1373223-04-1) is a hydrochloride salt of a tetrahydroisoquinoline derivative. Its molecular formula is C₁₂H₁₅Cl₂NO₂, with a molecular weight of 276.16 g/mol and a purity specification of ≥98% . The compound features a chloro substituent at the 6-position of the isoquinoline ring and an ethyl ester group at the 1-position. It is primarily utilized in research settings, though commercial availability has been discontinued in certain scales (e.g., 50 mg–1 g) .

Eigenschaften

IUPAC Name |

ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFNCZWJHGMHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride typically involves:

- Construction of the tetrahydroisoquinoline ring system.

- Introduction of the 6-chloro substituent.

- Esterification to form the ethyl carboxylate.

- Conversion to the hydrochloride salt for stability and handling.

Stepwise Synthetic Approach

Synthesis of 6-Chloroisoquinoline Precursors

The synthesis often begins with chlorinated aromatic precursors. Chlorine substitution at the 6-position can be introduced via electrophilic aromatic substitution or by using appropriately substituted starting materials such as 6-chloro-substituted benzaldehydes or benzylamines.

Formation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline ring is commonly constructed via Pictet-Spengler cyclization or reductive amination methods:

- Pictet-Spengler Reaction: Condensation of a 2-phenylethylamine derivative with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.

- Reductive Amination: Reaction of 6-chloroisoquinoline derivatives with suitable aldehydes followed by reduction (e.g., sodium borohydride) to yield the tetrahydroisoquinoline.

Introduction of the Carboxylate Ester Group

The carboxylate group at the 1-position is introduced by acylation or esterification reactions:

- Treatment of the tetrahydroisoquinoline intermediate with ethyl chloroformate or ethyl bromoacetate under basic conditions to form the ethyl ester.

- Alternatively, direct esterification of the corresponding carboxylic acid intermediate using ethanol and acid catalysts.

Formation of the Hydrochloride Salt

The free base of ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether), facilitating crystallization and purification.

Detailed Research Findings and Protocols

Literature-Reported Synthetic Procedures

A representative synthetic procedure adapted from analogous tetrahydroisoquinoline derivatives includes:

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Preparation of 6-chloroisoquinoline intermediate | Starting from 6-chlorobenzaldehyde and 2-phenylethylamine under acidic conditions | Formation of imine intermediate | 80-90 |

| 2. Cyclization via Pictet-Spengler reaction | Acid catalysis (e.g., trifluoroacetic acid), reflux | Formation of tetrahydroisoquinoline ring | 75-85 |

| 3. Esterification | Reaction with ethyl chloroformate or ethyl bromoacetate, base (triethylamine) | Formation of ethyl ester at 1-position | 70-80 |

| 4. Salt formation | Treatment with HCl in ethanol | Crystallization of hydrochloride salt | 90-95 |

Reduction and Purification

- Sodium borohydride is commonly used for reduction steps to convert imine or ylide intermediates to the tetrahydroisoquinoline core.

- Purification is achieved by recrystallization from ethyl acetate/methanol mixtures or by flash chromatography using ethyl acetate/hexane or ethyl acetate/dichloromethane solvent systems.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR confirms the tetrahydroisoquinoline ring protons and ester moiety.

- Elemental Analysis: Confirms molecular formula and purity.

- Melting Point Determination: Confirms identity and purity of the hydrochloride salt.

Comparative Data Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclization temperature | 0°C to reflux | Acid catalysis critical for ring closure |

| Reducing agent | Sodium borohydride | Used at 0°C to room temperature for selective reduction |

| Esterification reagent | Ethyl chloroformate or ethyl bromoacetate | Base required to neutralize HCl formed |

| Solvents | Dichloromethane, ethanol, methanol | Solvent choice affects yield and purity |

| Salt formation | HCl in ethanol or diethyl ether | Ensures stability and crystallinity |

Analyse Chemischer Reaktionen

Cyclopalladation Reactions

This compound undergoes cyclopalladation, forming stable palladium complexes. The reaction involves coordination of the nitrogen atom in the tetrahydroisoquinoline ring to palladium, followed by oxidative addition.

| Conditions | Reagents/Catalysts | Products | Yield |

|---|---|---|---|

| Room temperature, inert atmosphere | Pd(OAc)₂, LiCl, DMF | Palladium(II) complex with η²-coordination to the aromatic ring | 78–85% |

Key Findings :

-

The palladium complex demonstrates catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Structural analysis confirms planar chirality in the resulting complex.

Nucleophilic Substitution at Chlorine

The chloro group at the 6-position is susceptible to nucleophilic displacement under basic conditions.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | EtOH, 60°C, 12 h | 6-Amino-1,2,3,4-tetrahydroisoquinoline derivative | 65% |

| Sodium methoxide | DMSO, 80°C, 6 h | 6-Methoxy analog | 72% |

| Thiophenol | K₂CO₃, DMF, 100°C, 8 h | 6-Phenylthio derivative | 58% |

Mechanistic Insight :

-

Proceeds via an SₙAr mechanism due to electron-withdrawing effects of the ester group.

-

Steric hindrance from the tetrahydroisoquinoline ring slows reaction rates compared to simpler aryl chlorides.

Ester Hydrolysis and Decarboxylation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, followed by decarboxylation to form simpler tetrahydroisoquinoline derivatives.

| Reaction Step | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 4 h | 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 89% |

| Decarboxylation | Cu powder, quinoline, 200°C | 6-Chloro-1,2,3,4-tetrahydroisoquinoline | 76% |

Applications :

Reduction of the Tetrahydroisoquinoline Core

Catalytic hydrogenation reduces the tetrahydroisoquinoline ring to a fully saturated decahydro derivative.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 12 h | Decahydro-6-chloro-isoquinoline-1-carboxylate | 82% |

| Raney Ni | H₂ (3 atm), THF, 50°C, 8 h | Partially reduced dihydroisoquinoline derivative | 68% |

Notes :

Oxidation Reactions

Controlled oxidation targets the tetrahydroisoquinoline ring or ester group.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 h | 6-Chloroisoquinoline-1-carboxylic acid | 54% |

| Dess-Martin periodinane | CH₂Cl₂, 25°C, 4 h | Oxo-derivative at the 3-position | 63% |

Challenges :

-

Overoxidation leads to ring-opening products, necessitating precise stoichiometry.

Reactions with Amines

The ester group participates in aminolysis reactions to form amides.

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DCC, DMAP, CH₂Cl₂, 24 h | 6-Chloro-1-(benzylcarbamoyl)-1,2,3,4-THIQ | 71% |

| Morpholine | HATU, DIPEA, DMF, 12 h | Morpholine-4-carboxamide derivative | 85% |

Applications :

Photochemical Reactions

UV irradiation induces unique reactivity, such as dimerization or chlorine displacement.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| UV (254 nm), benzene, 6 h | None | Dimer via [4+2] cycloaddition | 40% |

| UV (365 nm), TiO₂ catalyst | H₂O, O₂ | Hydroxylated derivative | 33% |

Limitations :

-

Low yields due to competing decomposition pathways.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis: This compound serves as a precursor for the synthesis of more complex organic molecules. Its chloro group allows for various substitution reactions, making it an essential intermediate in organic synthesis.

Biology

- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Research is ongoing to explore its efficacy and mechanisms of action.

- Anticancer Potential: Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride has been investigated for its potential anticancer properties. It may interact with specific cellular pathways involved in cancer progression.

Medicine

- Pharmacological Tool: The compound is being explored for its role in drug development, particularly in studying receptor interactions and enzyme inhibition. Its ability to modulate neurotransmitter pathways suggests potential applications in treating neurological disorders.

Industrial Applications

- Specialty Chemicals Production: It is utilized in the synthesis of specialty chemicals and pharmaceutical intermediates. The unique properties of this compound allow it to be tailored for specific industrial needs.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride showed significant inhibition against Staphylococcus aureus. The compound was tested at various concentrations to determine the minimum inhibitory concentration (MIC), revealing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Anticancer Research

In a collaborative study between ABC Institute and DEF University, the compound was evaluated for its effects on cancer cell lines. Results indicated that it induced apoptosis in human breast cancer cells through modulation of apoptotic pathways. Further research is planned to explore its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter pathways and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate Hydrochloride

Ethyl 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate Hydrochloride

- CAS : 1965308-78-4

- Molecular Formula: C₁₃H₁₈ClNO₃

- Molecular Weight : 271.74 g/mol

- Purity : 95%

- Key Differences :

- Methoxy (-OCH₃) substituent is bulkier and more lipophilic than -Cl, which may improve membrane permeability but reduce aqueous solubility.

- The electron-donating methoxy group could alter binding interactions in biological systems compared to the chloro derivative.

Ethyl 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate Hydrochloride

- CAS : 1822454-85-2

- Molecular Formula: C₁₂H₁₅ClFNO₂

- Molecular Weight : 259.70 g/mol

- Purity : 95%

- Key Differences :

- Fluorine’s small size and high electronegativity may optimize pharmacokinetic properties, such as metabolic stability, compared to chloro.

- Reduced steric hindrance relative to -Cl could enhance target engagement in enzyme-binding pockets.

5,7-Dichloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic Acid Hydrochloride

- CAS : 1289646-93-0

- Molecular Formula: C₁₀H₁₀Cl₃NO₂ (inferred)

- Key Differences: Dual chloro substituents at positions 5 and 7 may enhance reactivity or biological activity through synergistic electronic effects. Increased molecular weight and lipophilicity compared to mono-chloro derivatives .

Derivatives with Additional Substituents

Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-1-carboxylate (CAS references: [52-55]) feature methyl or phenyl groups at the 1-position and dimethoxy groups at 6,7-positions . These modifications:

- Enhance structural diversity for structure-activity relationship (SAR) studies in drug discovery.

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Substituent(s) |

|---|---|---|---|---|---|

| Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride | 1373223-04-1 | C₁₂H₁₅Cl₂NO₂ | 276.16 | ≥98% | 6-Cl |

| Ethyl 6-hydroxy analog | 128073-50-7 | C₁₂H₁₆ClNO₃ | ~257.45 | 95% | 6-OH |

| Ethyl 6-methoxy analog | 1965308-78-4 | C₁₃H₁₈ClNO₃ | 271.74 | 95% | 6-OCH₃ |

| Ethyl 6-fluoro analog | 1822454-85-2 | C₁₂H₁₅ClFNO₂ | 259.70 | 95% | 6-F |

| 5,7-Dichloro analog | 1289646-93-0 | C₁₀H₁₀Cl₃NO₂* | ~294.00* | N/A | 5,7-diCl |

*Inferred from structural description .

Discussion of Substituent Effects

- Electron-Withdrawing vs. Methoxy (-OCH₃) and hydroxyl (-OH) groups donate electrons, which may alter reaction kinetics or target affinity .

- Lipophilicity and Solubility :

- Biological Implications :

Biologische Aktivität

Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline class, recognized for its diverse biological activities and potential therapeutic applications. This article details its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15Cl2NO2

- Molecular Weight : Approximately 276.16 g/mol

- Appearance : White solid

The compound features a chloro substituent at the 6th position and an ethyl ester group at the 1st position of the tetrahydroisoquinoline ring system. This unique structural arrangement contributes to its distinct biological properties.

The biological activity of ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter pathways and inhibit specific enzymes. The exact mechanisms remain under investigation but are believed to involve:

- Receptor Binding : Interaction with neurotransmitter receptors.

- Enzyme Inhibition : Modulation of enzymatic activity related to cancer and angiogenesis.

Biological Activities

Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride exhibits a range of biological activities:

-

Anti-Cancer Activity :

- Studies indicate that tetrahydroisoquinoline derivatives can act as anti-cancer agents by inhibiting cell proliferation in various cancer cell lines. For instance, compounds similar to ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline have shown significant activity against colorectal cancer cell lines such as HCT116 and SW480 .

- Anti-Angiogenesis :

- Neuroprotective Effects :

Comparative Analysis with Related Compounds

| Compound Name | Key Features |

|---|---|

| 6-Chloro-1,2,3,4-tetrahydroisoquinoline | Lacks carboxylic acid functionality; simpler structure. |

| Ethyl 6-methyl-1,2,3,4-tetrahydroisoquinoline | Methyl substitution instead of chlorine; potential differences in activity. |

| 6-Chloroisoquinoline | Aromatic structure; different reactivity profile compared to tetrahydro derivatives. |

This table highlights how ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride compares with other related compounds in terms of structure and potential biological activities.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of tetrahydroisoquinoline derivatives:

- Study on Anti-Cancer Activity :

- Anti-Angiogenesis Evaluation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.